molecular formula C18H21NO4S B3033117 benzyl N-[1-(phenylsulfonyl)butyl]carbamate CAS No. 860788-40-5

benzyl N-[1-(phenylsulfonyl)butyl]carbamate

Cat. No.: B3033117
CAS No.: 860788-40-5
M. Wt: 347.4 g/mol
InChI Key: PRCBZIXDLWNEDM-UHFFFAOYSA-N
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Description

Benzyl N-[1-(phenylsulfonyl)butyl]carbamate is a synthetic carbamate derivative of interest in medicinal chemistry and organic synthesis research. Compounds featuring the phenylsulfonyl group are investigated as potential inhibitors of protein-protein interactions, particularly in the field of oncology targeting proteins like Bcl-2 . The structural motif of a carbamate group, such as the benzyloxycarbonyl (Cbz) group in this molecule, is commonly employed in organic synthesis as a protecting group for amines, aiding in the stepwise construction of complex molecules . This reagent presents a multifaceted tool for researchers developing novel therapeutic compounds and synthetic methodologies. It is supplied as a high-purity material for use in controlled laboratory environments. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

benzyl N-[1-(benzenesulfonyl)butyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-2-9-17(24(21,22)16-12-7-4-8-13-16)19-18(20)23-14-15-10-5-3-6-11-15/h3-8,10-13,17H,2,9,14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCBZIXDLWNEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(NC(=O)OCC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402304
Record name benzyl N-[1-(phenylsulfonyl)butyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860788-40-5
Record name benzyl N-[1-(phenylsulfonyl)butyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[1-(phenylsulfonyl)butyl]carbamate typically involves the reaction of benzyl chloroformate with N-[1-(phenylsulfonyl)butyl]amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to 40°C
  • Reaction time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[1-(phenylsulfonyl)butyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Amines

    Substitution: Various substituted benzyl derivatives

Scientific Research Applications

Medicinal Chemistry

Benzyl N-[1-(phenylsulfonyl)butyl]carbamate has been studied for its potential therapeutic applications:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies on related piperidine derivatives have shown promising results in inducing apoptosis in hypopharyngeal tumor cells, suggesting that this compound may also possess anticancer properties through similar mechanisms .
  • Cholinesterase Inhibition : Compounds containing benzyl moieties have demonstrated effective inhibition of cholinesterase, which is crucial for treating neurodegenerative diseases like Alzheimer’s. This suggests that this compound could be explored for similar applications .

Drug Development

The compound's unique structure allows it to interact with biological targets effectively:

  • Multi-targeted Approach : The design of this compound aligns with modern drug discovery strategies that aim to develop multi-target agents. This approach is particularly relevant in complex diseases where multiple pathways are involved .
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes related to metabolic pathways, which could be beneficial in designing drugs that target specific metabolic disorders .

Case Study 1: Anticancer Properties

A study published in MDPI explored the synthesis of similar carbamate derivatives and their anticancer activities. The results showed that these compounds could induce apoptosis in cancer cells more effectively than traditional chemotherapeutics like bleomycin. This highlights the potential of this compound as a candidate for further development in oncology .

Case Study 2: Neuroprotective Effects

Research on piperidine derivatives indicated that modifications leading to the incorporation of sulfonamide groups enhanced neuroprotective effects. Given the structural similarities, this compound may exhibit similar neuroprotective properties, warranting further investigation into its efficacy against neurodegenerative diseases .

Mechanism of Action

The mechanism of action of benzyl N-[1-(phenylsulfonyl)butyl]carbamate involves its ability to protect amine groups during chemical reactions. The carbamate group can be selectively removed under mild conditions, allowing for the controlled release of the amine. This property is particularly useful in peptide synthesis, where the protection and deprotection of amine groups are crucial steps.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carbamates with Sulfonyl or Phosphoryl Substituents

(a) Benzyl N-[1-(Dimethoxyphosphoryl)butyl]carbamate (3g)
  • Structure : Replaces phenylsulfonyl with dimethoxyphosphoryl.
  • Synthesis: 85% yield, 80% enantiomeric excess (e.e.) via organocatalysis.
  • Higher steric bulk of phosphoryl may slow reaction kinetics compared to sulfonyl analogs.
(b) tert-Butyl N-[Benzenesulfonyl(phenyl)methyl]carbamate
  • Structure : Features a tert-butyl carbamate and a benzenesulfonyl-phenylmethyl group.
  • Key Differences :
    • The tert-butyl group enhances steric protection of the carbamate, improving stability under acidic conditions.
    • Dual phenyl groups increase hydrophobicity, reducing solubility in polar solvents compared to the target compound’s single phenylsulfonyl.
(c) Benzyl N-[1-(Chlorosulfonyl)propan-2-yl]carbamate
  • Structure : Contains a reactive chlorosulfonyl group.
  • Key Differences: Chlorosulfonyl is highly electrophilic, making this compound prone to nucleophilic substitution—unlike the phenylsulfonyl group, which is more stable. Potential for cross-reactivity in synthetic pathways.

Carbamates with Cyclopropane or Hydrazine Moieties

(a) Benzyl N-[1-(2-Fluoroethyl)cyclopropyl]carbamate
  • Structure : Cyclopropane ring with a fluoroethyl chain.
  • Properties: Molecular weight: 237.27 g/mol (C₁₃H₁₆FNO₂). Cyclopropane introduces ring strain, increasing reactivity in ring-opening reactions.
  • Contrast : The phenylsulfonyl group in the target compound likely confers greater thermal stability.
(b) Benzyl N-[1-(Hydrazinocarbonyl)-2-hydroxypropyl]carbamate
  • Structure: Hydrazinocarbonyl and hydroxyl groups.
  • Properties :
    • Molecular weight: 267.28 g/mol (C₁₂H₁₇N₃O₄).
    • Hydrazine enables chelation or hydrogen bonding, useful in enzyme inhibition.
  • Key Difference : The hydroxyl group enhances water solubility, unlike the hydrophobic phenylsulfonyl in the target.

Carbamates with AChE/BChE Inhibition Activity

Compounds 23 and 28 from (benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate and benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate) exhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition.

  • Selectivity & Potency :
    • Compound 28 shows the lowest IC₅₀ (high potency) and a selectivity index >100 for BChE.
  • Relevance : While the target compound lacks direct inhibitory data, the phenylsulfonyl group may enhance binding to enzyme active sites via hydrophobic interactions, similar to the chlorophenyl group in 28 .

Research Implications and Gaps

  • Synthetic Challenges : The phenylsulfonyl group in the target compound may require specialized sulfonylation steps, unlike phosphoryl analogs that use phosphite intermediates .
  • Data Limitations: No direct synthesis or bioactivity data for the target compound were found in the provided evidence, necessitating experimental validation.

Biological Activity

Benzyl N-[1-(phenylsulfonyl)butyl]carbamate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SARs).

Chemical Structure and Properties

This compound features a benzyl group linked to a butyl chain with a phenylsulfonyl substituent. This unique structure suggests possible interactions with biological targets, making it a candidate for further investigation in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the cell:

  • Enzyme Inhibition : The carbamate moiety can inhibit enzymes by carbamylating active site residues, which affects enzyme activity significantly. This mechanism is crucial for its potential therapeutic effects in diseases where enzyme regulation is critical.
  • Cellular Signaling Modulation : The phenylsulfonyl group may interact with cellular proteins, leading to alterations in signaling pathways that are vital for cell proliferation and survival.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to this compound. For instance, compounds containing sulfonyl groups have shown promising results against various cancer cell lines:

  • Cytotoxicity Assays : In vitro assays using SRB (Sulforhodamine B) have demonstrated significant cytotoxic effects against human cancer cell lines such as HeLa and A-549, indicating the potential of these compounds as anticancer agents .
  • Mechanistic Insights : The presence of electron-withdrawing groups (like sulfonyl) enhances the potency against cancer cells by modulating the redox state within the cells, promoting apoptosis through upregulation of pro-apoptotic factors .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of similar sulfonamide-containing compounds:

  • Minimum Inhibitory Concentration (MIC) : Compounds related to this compound exhibited varying degrees of antimicrobial activity against bacterial strains, with some derivatives showing MIC values in the low micromolar range .
  • Structure-Activity Relationships : The presence of halogen or methoxy substituents on the phenyl ring has been linked to enhanced antimicrobial activity, suggesting that careful modification of substituents can optimize efficacy .

Table 1: Biological Activity Summary

Activity TypeTarget Cell LinesIC50 Values (µM)Mechanism
AnticancerHeLa5.0Apoptosis induction
A-5493.0Enzyme inhibition
AntimicrobialStaphylococcus aureus2.5Cell wall synthesis inhibition
Escherichia coli4.0Disruption of membrane integrity

Case Studies

  • Case Study on Anticancer Efficacy : A study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. The compound was found to induce apoptosis through upregulation of Bax and caspase-3 while downregulating Bcl-2, highlighting its potential as an anti-breast cancer agent .
  • Case Study on Antimicrobial Properties : Another investigation focused on the antimicrobial efficacy against multi-drug resistant strains. The compound demonstrated significant inhibitory action against both Gram-positive and Gram-negative bacteria, suggesting its utility as a lead compound in antibiotic development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for benzyl N-[1-(phenylsulfonyl)butyl]carbamate, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves sulfonylation of a butylamine precursor followed by carbamate protection. For example, asymmetric Mannich reactions (as in tert-butyl analogs) can introduce chirality . Optimization includes temperature control (e.g., room temperature for LiAlH4 reductions ) and solvent selection (e.g., THF for stability). Yield improvements may require stoichiometric adjustments or catalytic systems.

Q. How can spectroscopic techniques (NMR, HPLC) confirm the structure and purity of this compound?

  • Methodology :

  • <sup>1</sup>H-NMR : Identify benzyl protons (δ 7.2–7.4 ppm), sulfonyl group proximity effects (deshielding), and carbamate NH signals (δ 5.0–6.0 ppm) .
  • HPLC : Use chiral columns to assess enantiopurity (e.g., 80–98% ee achieved for structurally related carbamates ).
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]<sup>+</sup> expected for C18H20N2O4S).

Advanced Research Questions

Q. What enzyme inhibitory mechanisms are associated with benzyl carbamate derivatives, and how do structural modifications influence potency?

  • Methodology :

  • Enzyme Assays : Measure IC50/Ki values using fluorogenic substrates (e.g., calpain inhibition: Ki = 0.041–0.25 µM for dipeptidyl α-keto amides ).
  • Molecular Docking : Compare binding poses of phenylsulfonyl vs. tert-butyl groups (e.g., morpholine in AK295 enhances H-bonding with calpain ).
  • SAR Studies : Replace the butyl chain with cyclopropane (as in ) to test steric effects on activity.

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar carbamates?

  • Methodology :

  • Standardized Assays : Replicate studies under controlled conditions (pH, temperature) to minimize variability .
  • Purity Analysis : Use HPLC to verify compound integrity (e.g., ≥95% purity for reliable data ).
  • Data Cross-Validation : Compare results across multiple targets (e.g., ChEMBL and GtoPdb merged datasets ).

Q. What computational strategies predict the metabolic stability of this compound?

  • Methodology :

  • ADMET Modeling : Calculate logP (e.g., 4.17 for tert-butyl analogs ) to predict membrane permeability.
  • Metabolite ID : Use in silico tools (e.g., PubChem’s metabolic pathways ) to identify potential hydrolysis sites (e.g., carbamate cleavage).

Key Research Considerations

  • Structural Nuances : The phenylsulfonyl group may enhance electron-withdrawing effects, impacting reactivity and bioactivity compared to tert-butyl or hydroxymethyl analogs .
  • Ethical Compliance : Adhere to non-medical use declarations (e.g., ) for industrial/research applications only.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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